REACTION_CXSMILES
|
[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([NH:16][CH2:17][CH3:18])([C:14]#[N:15])[CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[OH:19]S(O)(=O)=O>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][C:11]([NH:16][CH2:17][CH3:18])([C:14]([NH2:15])=[O:19])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1
|
Name
|
|
Quantity
|
0.58 g
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C#N)NCC
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Name
|
|
Quantity
|
2 mL
|
Type
|
solvent
|
Smiles
|
C(Cl)Cl
|
Name
|
|
Quantity
|
1.8 mL
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Type
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reactant
|
Smiles
|
OS(=O)(=O)O
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Control Type
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AMBIENT
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Type
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CUSTOM
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Details
|
stirred for 19 hours
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
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CUSTOM
|
Details
|
the internal temperature below 20° C
|
Type
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STIRRING
|
Details
|
After stirring
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Type
|
CUSTOM
|
Details
|
the thick pale orange H2SO4 bottom layer was separated
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Type
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TEMPERATURE
|
Details
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cooled in an ice bath
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Type
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CUSTOM
|
Details
|
carefully quenched with concentrated NH4OH keeping internal temperature below 55° C
|
Type
|
EXTRACTION
|
Details
|
The aqueous layer was extracted with methylene chloride (2×10 ml)
|
Type
|
WASH
|
Details
|
the combined organic layers were washed with brine (20 ml)
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated, in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford I-1A-1f as a pale orange oil that solidified to a peach
|
Reaction Time |
19 h |
Name
|
|
Type
|
|
Smiles
|
C(C1=CC=CC=C1)N1CCC(CC1)(C(=O)N)NCC
|
Source
|
Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |